molecular formula C12H17Cl2N3OS B13610457 6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazoledihydrochloride

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazoledihydrochloride

Cat. No.: B13610457
M. Wt: 322.3 g/mol
InChI Key: VDBLFFIGGKFZEY-UHFFFAOYSA-N
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Description

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a methoxy group and a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 2-chloro-6-methoxybenzothiazole with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran under microwave irradiation at 160°C for a short duration (approximately 5 minutes). The reaction mixture is then concentrated, and the residue is purified by chromatography to yield the desired compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The methoxy group can participate in condensation reactions, forming new bonds with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzothiazole ring.

Scientific Research Applications

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride is unique due to its specific combination of a benzothiazole ring, a methoxy group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17Cl2N3OS

Molecular Weight

322.3 g/mol

IUPAC Name

6-methoxy-2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride

InChI

InChI=1S/C12H15N3OS.2ClH/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15;;/h2-3,8,13H,4-7H2,1H3;2*1H

InChI Key

VDBLFFIGGKFZEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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